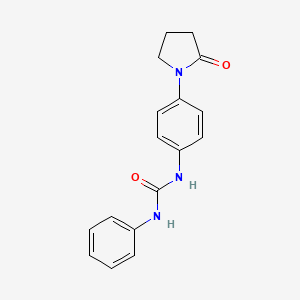

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea

CAS No.: 923102-61-8

Cat. No.: VC5643188

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923102-61-8 |

|---|---|

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.342 |

| IUPAC Name | 1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |

| Standard InChI | InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) |

| Standard InChI Key | QCESJJMWFBHXAM-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, reflects its key structural features:

-

Phenylurea core: A urea group bridges two aromatic rings.

-

2-Oxopyrrolidin-1-yl substituent: A five-membered lactam ring (pyrrolidinone) attached to the para position of one phenyl group.

The molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol. The presence of the pyrrolidinone ring introduces a polar lactam moiety, which enhances hydrogen-bonding potential and conformational rigidity compared to simpler diarylureas .

Table 1: Comparative Physicochemical Properties of Selected Diarylurea Derivatives

*Estimated via computational tools (e.g., ChemAxon), as experimental data for the target compound is unavailable.

Synthetic Methodologies

General Synthesis of Diarylureas

The synthesis of 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea likely follows established routes for diarylureas, which typically involve:

-

Formation of the pyrrolidinone ring: Cyclization of γ-aminobutyric acid derivatives or coupling of preformed pyrrolidinone intermediates .

-

Functionalization of the phenyl ring: Introduction of the pyrrolidinone moiety via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

-

Urea bond formation: Reaction of an aryl isocyanate (e.g., phenyl isocyanate) with a substituted aniline (e.g., 4-(2-oxopyrrolidin-1-yl)aniline) in anhydrous solvents like dichloromethane or toluene, often catalyzed by bases such as triethylamine .

Key Reaction:

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) are critical for obtaining pharmaceutical-grade material .

Biological Activities and Mechanisms

Enzyme Inhibition

Diarylureas with pyrrolidinone substituents exhibit potent inhibitory activity against kinases and proteases. For example:

-

Kinase inhibition: Analogous compounds (e.g., apixaban intermediates) target Factor Xa, a key enzyme in the blood coagulation cascade .

-

Carbonic anhydrase inhibition: The urea moiety facilitates zinc coordination in the enzyme’s active site, as demonstrated in structurally related sulfonamide derivatives.

Table 2: Biological Activity of Selected Analogs

Applications in Research and Development

Medicinal Chemistry

-

Lead optimization: The pyrrolidinone moiety improves target binding affinity and metabolic stability compared to non-cyclic analogs .

-

Fragment-based drug design: Used as a scaffold for developing inhibitors of protein-protein interactions .

Material Science

-

Supramolecular assemblies: The urea group facilitates hydrogen-bonded networks, enabling applications in crystal engineering .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume